
JK-P3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JK-P3 ist ein Pyrazol-basierter Inhibitor, der den vaskulären endothelialen Wachstumsfaktorrezeptor 2, den Fibroblastenwachstumsfaktorrezeptor 1 und den Fibroblastenwachstumsfaktorrezeptor 3 als Ziel hat. Es ist bekannt für seine starken antiangiogenen Eigenschaften, was es zu einer wertvollen Verbindung in der Krebsforschung und -behandlung macht .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Pyrazolderivate beinhalten. Die wichtigsten Schritte umfassen:
- Bildung des Pyrazolkern.
- Funktionalisierung des Pyrazolrings mit verschiedenen Substituenten.
- Kupplungsreaktionen zur Einführung der Benzamidgruppe.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise:
- Verwenden von hochreinen Reagenzien.
- Kontrollierte Reaktionstemperaturen und -zeiten.
- Reinigungsschritte wie Umkristallisation und Chromatographie .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen am Benzamidanteil.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um ihre funktionellen Gruppen zu modifizieren.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere am Pyrazolring.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Bedingungen, die Halogenierungsmittel oder Nucleophile beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: JK-P3 is synthesized through a series of chemical reactions involving pyrazole derivatives. The key steps include:
- Formation of the pyrazole core.
- Functionalization of the pyrazole ring with various substituents.
- Coupling reactions to introduce the benzamide moiety.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the benzamide moiety.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: this compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
JK-P3 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: Untersucht die Rolle des vaskulären endothelialen Wachstumsfaktorrezeptors und des Fibroblastenwachstumsfaktorrezeptors in zellulären Prozessen.
Medizin: Erforscht potenzielle therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner antiangiogenen Eigenschaften.
Industrie: Verwendet in der Entwicklung neuer Medikamente, die Angiogenese und verwandte Pfade als Ziel haben
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Kinaseaktivität des vaskulären endothelialen Wachstumsfaktorrezeptors 2, des Fibroblastenwachstumsfaktorrezeptors 1 und des Fibroblastenwachstumsfaktorrezeptors 3 hemmt. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die an Zellproliferation, Migration und Angiogenese beteiligt sind. Die Verbindung bindet an die Kinasedomäne dieser Rezeptoren und blockiert ihre Phosphorylierung und die anschließende Signaltransduktion .
Ähnliche Verbindungen:
Sunitinib: Ein weiterer Inhibitor, der den vaskulären endothelialen Wachstumsfaktorrezeptor und den Fibroblastenwachstumsfaktorrezeptor als Ziel hat.
Sorafenib: Ein Multi-Kinase-Inhibitor mit ähnlichen antiangiogenen Eigenschaften.
Pazopanib: Zielt auf den vaskulären endothelialen Wachstumsfaktorrezeptor und den Fibroblastenwachstumsfaktorrezeptor ab, der in der Krebstherapie eingesetzt wird.
Eindeutigkeit von this compound: this compound ist aufgrund seiner spezifischen Pyrazol-basierten Struktur einzigartig, die eine hohe Affinität und Selektivität für seine Ziele bietet. Im Gegensatz zu einigen anderen Inhibitoren zeigt this compound eine ausgeprägte Hemmung der Aktivierung des vaskulären endothelialen Wachstumsfaktorrezeptors 2 und der intrazellulären Signalübertragung, was es zu einem starken Anti-Angiogenese-Mittel macht .
Wirkmechanismus
JK-P3 exerts its effects by inhibiting the kinase activity of vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and fibroblast growth factor receptor 3. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. The compound binds to the kinase domain of these receptors, blocking their phosphorylation and subsequent signal transduction .
Vergleich Mit ähnlichen Verbindungen
Sunitinib: Another inhibitor targeting vascular endothelial growth factor receptor and fibroblast growth factor receptor.
Sorafenib: A multi-kinase inhibitor with similar anti-angiogenic properties.
Pazopanib: Targets vascular endothelial growth factor receptor and fibroblast growth factor receptor, used in cancer therapy.
Uniqueness of JK-P3: this compound is unique due to its specific pyrazole-based structure, which provides high affinity and selectivity for its targets. Unlike some other inhibitors, this compound shows pronounced inhibition of vascular endothelial growth factor receptor 2 activation and intracellular signaling, making it a potent anti-angiogenic agent .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJUVDICQNITG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942655-44-9 |
Source


|
| Record name | 942655-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action for JK-P3?
A1: this compound was designed to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) []. While the exact binding interactions are not detailed in the provided abstracts, a related article confirms that this compound directly binds to the kinase domain of VEGFR2 []. By inhibiting VEGFR2, this compound is expected to disrupt downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels.
Q2: What are the potential implications of this compound's inhibition of VEGFR2 for disease treatment?
A2: VEGFR2 plays a critical role in tumor angiogenesis, a process that allows tumors to grow and spread by developing their own blood supply. Therefore, by inhibiting VEGFR2 activity, this compound holds potential as a therapeutic agent for diseases like cancer, where blocking angiogenesis is a key strategy for limiting tumor growth [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
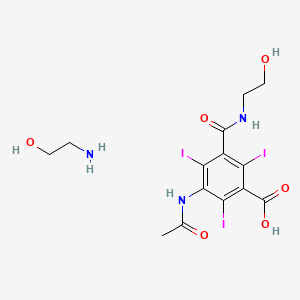

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)
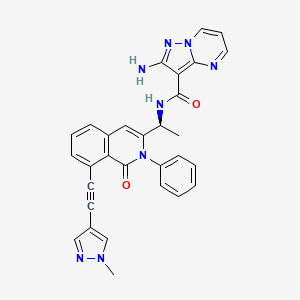
![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
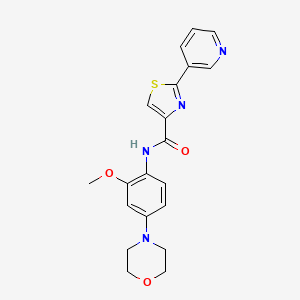
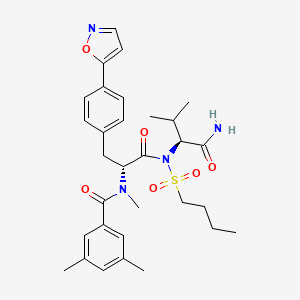

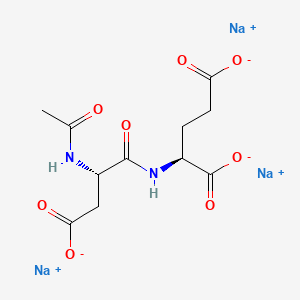
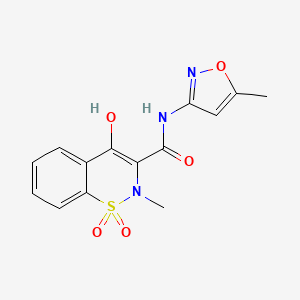
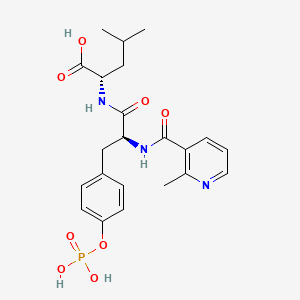
![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)
